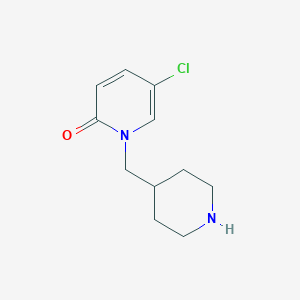
5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one
Übersicht
Beschreibung
5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridinone core substituted with a piperidinylmethyl group and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one typically involves the following steps:
Formation of the Piperidinylmethyl Intermediate: The piperidinylmethyl group can be introduced through the reaction of piperidine with a suitable alkylating agent, such as chloromethylpyridine.
Chlorination: The pyridinone core can be chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.
Coupling Reaction: The piperidinylmethyl intermediate is then coupled with the chlorinated pyridinone under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridinones.
Wissenschaftliche Forschungsanwendungen
5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinylmethyl group may enhance binding affinity, while the chlorine atom can influence the compound’s reactivity and stability. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-2-methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of the piperidinylmethyl group.
1-(piperidin-4-ylmethyl)pyridin-2(1H)-one:
Uniqueness
5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one is unique due to the combination of the piperidinylmethyl group and the chlorine atom, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
5-chloro-1-(piperidin-4-ylmethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-1-2-11(15)14(8-10)7-9-3-5-13-6-4-9/h1-2,8-9,13H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZGBJLXHKFUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=C(C=CC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B1469644.png)
![2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile](/img/structure/B1469645.png)
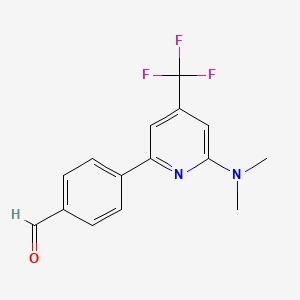
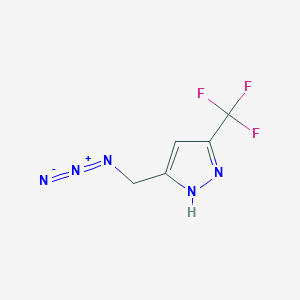
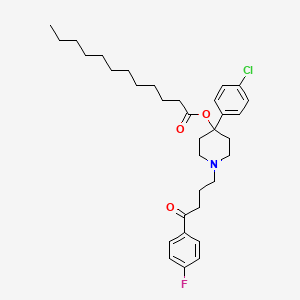
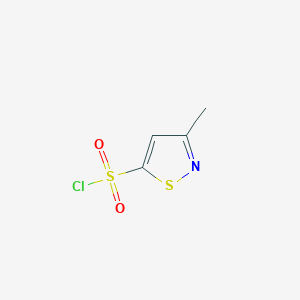
![2-((Piperidin-4-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1469651.png)
![2-(Piperidin-4-ylthio)benzo[d]oxazole hydrochloride](/img/structure/B1469652.png)
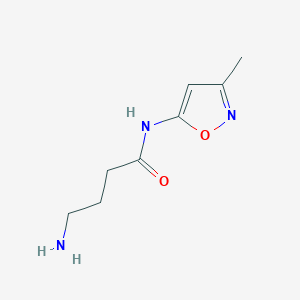
![2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B1469656.png)
![tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate](/img/structure/B1469657.png)

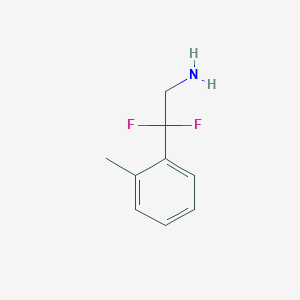
![1,2,3,4,4a,5-Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin-6(7H)-one dihydrochloride](/img/structure/B1469661.png)
